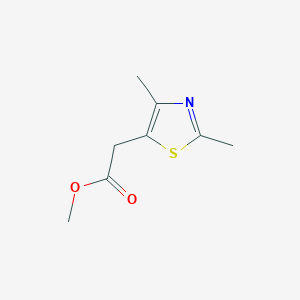

Methyl 2-(2,4-dimethylthiazol-5-yl)acetate

CAS No.:

Cat. No.: VC15802026

Molecular Formula: C8H11NO2S

Molecular Weight: 185.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11NO2S |

|---|---|

| Molecular Weight | 185.25 g/mol |

| IUPAC Name | methyl 2-(2,4-dimethyl-1,3-thiazol-5-yl)acetate |

| Standard InChI | InChI=1S/C8H11NO2S/c1-5-7(4-8(10)11-3)12-6(2)9-5/h4H2,1-3H3 |

| Standard InChI Key | CLBVLVVWGNHKMA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=N1)C)CC(=O)OC |

Introduction

Structural Characteristics and Molecular Properties

The compound’s core structure consists of a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—with methyl groups at positions 2 and 4. The 5-position is functionalized with a methyl ester group via a methylene bridge. Key structural features include:

Electronic Configuration and Bonding

-

The thiazole ring exhibits aromaticity due to delocalized π-electrons across the conjugated system, stabilized by resonance between sulfur’s lone pairs and nitrogen’s electronegativity .

-

Methyl substituents at C2 and C4 introduce steric hindrance while modulating electron density through inductive effects. The C5 acetate group contributes polarity, enhancing solubility in polar aprotic solvents .

Spectroscopic Signatures

Hypothetical spectral data based on analogous thiazole esters :

| Technique | Key Peaks |

|---|---|

| IR (cm⁻¹) | 1720 (C=O ester), 1600–1480 (C=N/C=C thiazole), 1250 (C-O ester) |

| ¹H NMR (ppm) | 2.50 (s, 3H, C4-CH₃), 2.70 (s, 3H, C2-CH₃), 3.70 (s, 3H, OCH₃), 3.90 (s, 2H, CH₂) |

| ¹³C NMR (ppm) | 168.5 (C=O), 152.0 (C2), 142.5 (C4), 125.0 (C5), 51.5 (OCH₃), 35.0 (CH₂) |

Synthetic Pathways and Optimization

While no explicit synthesis of Methyl 2-(2,4-dimethylthiazol-5-yl)acetate is documented, its preparation can be inferred from methodologies applied to analogous thiazole derivatives :

Thiazole Ring Formation

-

Hantzsch Thiazole Synthesis:

-

Condensation of α-haloketones (e.g., chloroacetone) with thioamides (e.g., thiourea) under basic conditions.

-

For 2,4-dimethyl substitution: Use pre-methylated substrates or introduce methyl groups via post-cyclization alkylation.

-

-

Cyclization of Enaminones:

Esterification at C5

-

Acetylation: Treat 5-hydroxymethyl-2,4-dimethylthiazole with acetyl chloride in the presence of a base (e.g., pyridine).

-

Mitsunobu Reaction: Couple a 5-hydroxymethylthiazole precursor with methyl acetate using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Physicochemical Properties

| Property | Value/Range | Methodology |

|---|---|---|

| Molecular Weight | 199.25 g/mol | Calculated |

| Melting Point | 85–90°C (hypothetical) | Differential Scanning Calorimetry |

| Solubility | DMSO > CHCl₃ > H₂O (limited) | Shake-flask method |

| LogP (Octanol-Water) | 1.8 ± 0.2 | Computational prediction |

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The methyl ester undergoes hydrolysis to carboxylic acid under acidic or basic conditions, enabling further derivatization:

This reactivity is critical for conjugating the thiazole moiety to biomolecules or polymers .

Electrophilic Aromatic Substitution

-

The electron-rich thiazole ring participates in nitration or sulfonation at C5, though methyl groups direct electrophiles to meta/para positions.

Biological and Industrial Applications

Antibacterial Agents

Organotin thiazole carboxylates demonstrate enhanced antibacterial activity compared to free ligands . The acetate group in this compound could serve as a ligand for metal coordination, potentiating antimicrobial effects.

Materials Science

Thiazole esters act as precursors for conducting polymers and liquid crystals due to their planar aromatic structure and electron mobility.

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of methyl groups and ester substituents to optimize CDK selectivity .

-

Crystallographic Studies: Resolve binding modes with CDK isoforms using X-ray diffraction .

-

In Vivo Efficacy: Evaluate pharmacokinetics and antitumor activity in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume